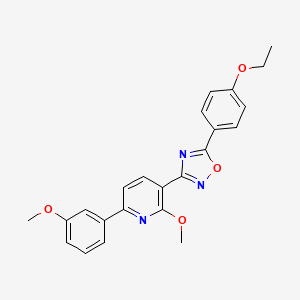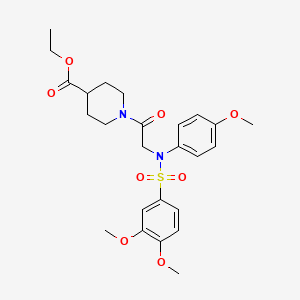
N-(4-methoxyphenyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxyphenyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields of research. The compound is also known by the name 'MTTB' and has been synthesized using several methods.
Applications De Recherche Scientifique
N-(4-methoxyphenyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has several potential applications in scientific research. It has been studied extensively for its potential use as a fluorescent probe for detecting and imaging intracellular zinc ions. The compound has also been used as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of N-(4-methoxyphenyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. The compound may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells in vitro. The compound has also been shown to have potential use as a fluorescent probe for detecting and imaging intracellular zinc ions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-methoxyphenyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its potential use as a fluorescent probe for detecting and imaging intracellular zinc ions. The compound is also relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations of using the compound in lab experiments is its potential toxicity and lack of selectivity towards cancer cells.
Orientations Futures
There are several future directions for research on N-(4-methoxyphenyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One potential direction is to further study the compound's mechanism of action and its potential use as an anticancer agent. Another direction is to explore the compound's potential use as a fluorescent probe for detecting and imaging other metal ions. Additionally, further studies are needed to evaluate the compound's selectivity towards cancer cells and its potential toxicity.
Méthodes De Synthèse
N-(4-methoxyphenyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide can be synthesized using various methods. One of the most commonly used methods is the reaction between 4-methoxybenzoyl chloride and 3-(p-tolyl)-1,2,4-oxadiazole-5-amine in the presence of a base. The reaction results in the formation of N-(4-methoxyphenyl)-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide as a white solid.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15-7-9-16(10-8-15)21-25-23(29-26-21)20-6-4-3-5-19(20)22(27)24-17-11-13-18(28-2)14-12-17/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFPXIGYJAFTIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-oxo-3-phenyl-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694214.png)

![2,2-diphenyl-N'-[(2E)-1-phenylpropan-2-ylidene]acetohydrazide](/img/structure/B7694231.png)
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7694237.png)





![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7694283.png)
![N-(2,5-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7694293.png)